molecular formula C11H20N2O2 B124153 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile CAS No. 141529-07-9

2-(4,4-Diethoxypiperidin-1-yl)acetonitrile

Cat. No. B124153
M. Wt: 212.29 g/mol
InChI Key: WPZKPDHMBVTWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Diethoxypiperidin-1-yl)acetonitrile, also known as DEPAC, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of piperidine and is used in various fields, including medicinal chemistry, organic synthesis, and material science. In

Mechanism Of Action

The mechanism of action of 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile is not fully understood. However, studies have shown that it interacts with specific targets in the body, including ion channels and receptors. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an inhibitory effect on the N-methyl-D-aspartate (NMDA) receptor, which plays a role in learning and memory. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.

Biochemical And Physiological Effects

2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have several biochemical and physiological effects. It has been shown to have an analgesic effect in animal models, which suggests its potential as a pain reliever. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an anti-inflammatory effect, which could make it useful in the treatment of inflammatory conditions. Studies have also shown that 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a neuroprotective effect, which suggests its potential as a treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified through chromatography. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a low toxicity profile, which makes it safe to use in lab experiments. However, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile's potential as a pain reliever and anti-inflammatory agent could be further explored. Another area of interest is its potential as a fluorescent probe for detecting metal ions, which could have applications in environmental monitoring and biomedical imaging. Finally, further studies could be conducted to better understand the mechanism of action of 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile and its interactions with specific targets in the body.
Conclusion:
In conclusion, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile is a chemical compound that has gained significant interest in scientific research due to its unique properties. It has several applications in medicinal chemistry, organic synthesis, and material science. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an inhibitory effect on specific targets in the body, including the NMDA receptor and voltage-gated sodium channels. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has several biochemical and physiological effects, including an analgesic effect and anti-inflammatory effect. While 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has some limitations, it has several advantages for lab experiments, including its easy synthesis and low toxicity profile. Finally, there are several future directions for research on 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile, including its potential as a treatment for neurodegenerative diseases and its use as a fluorescent probe for detecting metal ions.

Synthesis Methods

2-(4,4-Diethoxypiperidin-1-yl)acetonitrile can be synthesized through the reaction of 4,4-Diethoxy-1-piperidinecarboxaldehyde with acetonitrile in the presence of a base and a catalyst. The reaction is carried out under reflux conditions, and the product is purified through column chromatography. This method is efficient and yields high-quality 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile.

Scientific Research Applications

2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have several applications in scientific research. It has been used as a building block in the synthesis of various compounds, including antitumor agents, antibacterial agents, and analgesics. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has also been used in the development of new materials, such as polymers and liquid crystals. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been studied for its potential as a fluorescent probe for detecting metal ions.

properties

CAS RN

141529-07-9

Product Name

2-(4,4-Diethoxypiperidin-1-yl)acetonitrile

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(4,4-diethoxypiperidin-1-yl)acetonitrile

InChI

InChI=1S/C11H20N2O2/c1-3-14-11(15-4-2)5-8-13(9-6-11)10-7-12/h3-6,8-10H2,1-2H3

InChI Key

WPZKPDHMBVTWEM-UHFFFAOYSA-N

SMILES

CCOC1(CCN(CC1)CC#N)OCC

Canonical SMILES

CCOC1(CCN(CC1)CC#N)OCC

synonyms

1-Piperidineacetonitrile,4,4-diethoxy-(9CI)

Origin of Product

United States

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